molecular formula C14H26HgO2 B14628361 Bis(2-methoxycyclohexyl)mercury CAS No. 54646-62-7

Bis(2-methoxycyclohexyl)mercury

Cat. No.: B14628361
CAS No.: 54646-62-7
M. Wt: 426.95 g/mol
InChI Key: AQOUNLLTOJGONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxycyclohexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxycyclohexyl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxycyclohexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxycyclohexyl derivatives. One common method is the reaction of mercury(II) acetate with 2-methoxycyclohexylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

Hg(OAc)2+2C7H13OMgBrHg(C7H13O)2+2MgBrOAc\text{Hg(OAc)}_2 + 2 \text{C}_7\text{H}_{13}\text{OMgBr} \rightarrow \text{Hg(C}_7\text{H}_{13}\text{O)}_2 + 2 \text{MgBrOAc} Hg(OAc)2​+2C7​H13​OMgBr→Hg(C7​H13​O)2​+2MgBrOAc

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxycyclohexyl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.

    Substitution: The 2-methoxycyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Mercury(II) oxide and 2-methoxycyclohexanol.

    Reduction: Elemental mercury and 2-methoxycyclohexane.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-methoxycyclohexyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bis(2-methoxycyclohexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of mercury-thiol complexes, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl)mercury
  • Bis(2-chloroethyl)mercury
  • Bis(2-furyl)mercury

Uniqueness

Bis(2-methoxycyclohexyl)mercury is unique due to the presence of the 2-methoxycyclohexyl groups, which impart specific chemical and physical properties. These properties include enhanced solubility in organic solvents and distinct reactivity patterns compared to other organomercury compounds. The methoxy group also influences the compound’s interactions with biological systems, making it a valuable tool in biochemical research.

Properties

CAS No.

54646-62-7

Molecular Formula

C14H26HgO2

Molecular Weight

426.95 g/mol

IUPAC Name

bis(2-methoxycyclohexyl)mercury

InChI

InChI=1S/2C7H13O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*5,7H,2-4,6H2,1H3;

InChI Key

AQOUNLLTOJGONT-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1[Hg]C2CCCCC2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.